molecular formula C13H8Br2 B093635 2,7-Dibromofluorene CAS No. 16433-88-8

2,7-Dibromofluorene

Cat. No. B093635
CAS RN: 16433-88-8
M. Wt: 324.01 g/mol
InChI Key: AVXFJPFSWLMKSG-UHFFFAOYSA-N
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Description

2,7-Dibromofluorene is a chemical compound that serves as a key intermediate in the synthesis of various organic materials, particularly those with applications in light-emitting devices and conjugated polymers. The presence of bromine atoms at the 2 and 7 positions on the fluorene ring makes it a versatile starting material for further chemical modifications through various coupling reactions .

Synthesis Analysis

The synthesis of 2,

Scientific Research Applications

  • Synthesis of Derivatives for Organic Electronics : 2,7-Dibromofluorene serves as a starting material for the synthesis of various derivatives, such as 9,9-dialkyl-2,7-dibromo-fluorene, which are used in organic electronics due to their excellent optical and electrical properties (Guo Li-bing, 2010).

  • Development of Light-Emitting Polymers : It is used in the preparation of well-defined poly(2,7-fluorene) derivatives that exhibit blue emission and high quantum yields, promising for the fabrication of efficient blue-light-emitting devices (M. Ranger, D. Rondeau, M. Leclerc, 1997).

  • Creation of Supramolecular Structures : Research has shown the synthesis of pentacyclic dithienofluorene and diselenophenofluorene derivatives from 2,7-Dibromofluorene, leading to the formation of supramolecular helical structures (C. Lee, Yu‐Ying Lai, Sheng-Wen Cheng, Yen‐Ju Cheng, 2014).

  • Synthesis of Conjugated Polymers for PLEDs : 2,7-Dibromofluorene is a crucial component in synthesizing soluble, conjugated polymers for use in polymer light-emitting diodes (PLEDs) (S. Kappaun, M. Zelzer, K. Bartl, R. Saf, F. Stelzer, C. Slugovc, 2006).

  • Formation of Amorphous Poly-2,7-fluorene Networks : Its derivatives are used in the synthesis of emitters for multilayer LEDs, exhibiting high glass transition temperatures and good photoluminescence properties (D. Marsitzky, Jaqueline Murray, J. C. Scott, K. Carter, 2001).

  • Advancements in Ultrasonic Synthesis Techniques : Research has explored the synthesis of 2,7-dibromo-9,9-dialkylfluorenes under ultrasonic irradiation, leading to high yields and providing an efficient synthesis method (F. Yan, 2008).

  • Thermodynamic Properties and Analysis : Studies on the thermodynamic properties of 2,7-Dibromofluorene provide valuable insights into its stability and reactivity, useful in designing materials with specific thermal and electronic properties (J. A. Oliveira, A. F. L. Santos, M. D. R. D. Silva, M. Monte, 2015).

  • Photophysical and Electroluminescent Properties Study : Research into 9,9-diarylfluorene-based triaryldiamines synthesized from 2,7-dibromofluorene has led to the development of new materials with improved morphological stability and photophysical properties (K. Wong, Z. Wang, Y. Chien, C. L. Wang, 2001).

Safety And Hazards

2,7-Dibromofluorene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

2,7-Dibromofluorene shows potential as a hole-transporting material for organic light-emitting devices (OLEDs) . It may also be used in the synthesis of conjugated polymer, poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), used in label-free DNA microarrays .

properties

IUPAC Name

2,7-dibromo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXFJPFSWLMKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167744
Record name 2,7-Dibromofluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromofluorene

CAS RN

16433-88-8
Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Record name 2,7-Dibromofluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,670
Citations
J Guo, J Yang, Y Zou, Y Pu, D Wang - Journal of Chemical & …, 2022 - ACS Publications
The 9,9-Dihexyl-2,7-dibromofluorene (F6-Br) is an important intermediate product in the synthesis of functional polyfluorenes for various applications. The solvent/antisolvent method …
Number of citations: 4 pubs.acs.org
B Ludwig, ES Tillman - Macromolecular Chemistry and Physics, 2005 - Wiley Online Library
Polystyrene with high amounts of end‐labeling was synthesized using initiating systems comprised of conventional radical initiators and 2,7‐dibromofluorene or other fluorene …
Number of citations: 14 onlinelibrary.wiley.com
VK Rai, R Srivastava, K Saxena, P Kumar, G Chauhan… - Citeseer
Alkyl substituted poly (fluorene) have emerged as a very attractive class of conjugated polymers, which can be utilized as the blue lightemitting active layers in polymer light emitting …
Number of citations: 6 citeseerx.ist.psu.edu
WE Butcher, ES Tillman - Macromolecular Chemistry and …, 2011 - Wiley Online Library
Chromophore end‐labeled polystyrene is synthesized using nitroxide‐mediated polymerization (NMP) by decomposing 2‐2′‐azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in …
Number of citations: 5 onlinelibrary.wiley.com
M Ranger, D Rondeau, M Leclerc - Macromolecules, 1997 - ACS Publications
Well-defined poly(2,7-fluorene) derivatives have been prepared through palladium-catalyzed couplings between various 9,9-disubstituted or 9-monosubstituted 2,7-dibromofluorenes …
Number of citations: 802 pubs.acs.org
W Xiong, J Lu, J Geng, Z Ruan, H Zhang, Y Zhang… - Applied Surface …, 2023 - Elsevier
The application of fluorene and its derivatives has been established in last decade, particularly showing the fabrication of blue polymer, organic light-emitting diode (OLED), organic …
Number of citations: 1 www.sciencedirect.com
J Silverman, AP Krukonis, NF Yannoni - … Crystallographica Section B …, 1973 - scripts.iucr.org
C16H6N2Br2, monoclinic, P21/c, a= ll. 61, b= 9.49, c= 12" 11 A, fl= 92" 3 (based on 2= 0.7107 A and with esd's of 0-3%), Z= 4, D,,= 1" 915 (Berman balance) and Dx= 1.923 g cm-3, …
Number of citations: 9 scripts.iucr.org
SH Lee, T Tsutsui - Thin Solid Films, 2000 - Elsevier
Three kinds of well-defined monodisperse oligo(9,9-bis-n-hexylfluorene-2,7-diyl)s (n=2, 3, 4) were prepared by repetitive divergent synthesis starting from 2-bromo-9,9-bis-n-…
Number of citations: 105 www.sciencedirect.com
WF Jiang, HL Wang, AG Wang, ZQ Li - Synthetic Communications®, 2008 - Taylor & Francis
A mild, simple, and efficient synthetic procedure for the preparation of 2-monobromo-, 2,7-dibromo-, and 2,2′,7,7′-tetrabromo-substituted spirobifluorene derivatives and their key …
Number of citations: 26 www.tandfonline.com
I Smari, L Zhao, K Yuan, HB Ammar… - Catalysis Science & …, 2014 - pubs.rsc.org
The palladium-catalysed direct arylation using bromofluorenes and heteroaromatics as the coupling partners proceeded in moderate to high yields using only 0.1–0.5 mol% Pd(OAc)2 …
Number of citations: 10 pubs.rsc.org

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